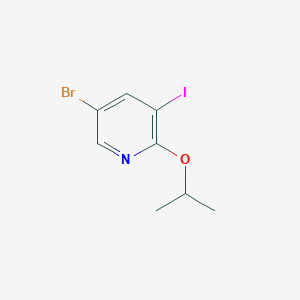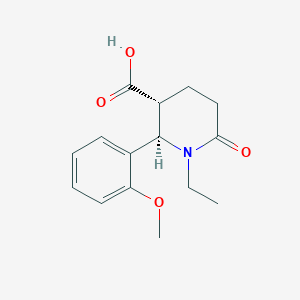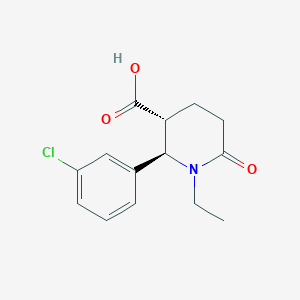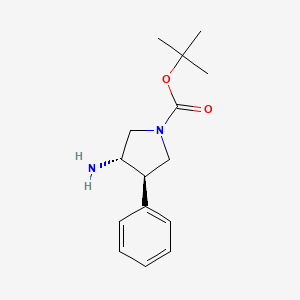
5-ブロモ-3-ヨード-2-イソプロポキシピリジン
説明
5-Bromo-3-iodo-2-isopropoxy-pyridine is a useful research compound. Its molecular formula is C8H9BrINO and its molecular weight is 341.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-iodo-2-isopropoxy-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-iodo-2-isopropoxy-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ピリジン誘導体の合成
5-ブロモ-3-ヨード-2-イソプロポキシピリジンは、さまざまなピリジン誘導体の合成における出発物質として使用できます . ピリジン誘導体は、医薬品、農薬、材料科学において幅広い用途を持っています。
有機合成におけるビルディングブロック
この化合物は、有機合成におけるビルディングブロックとして役立ち、最終生成物にピリジン環を付加します . ブロモ基とヨード基は反応性が高く、さまざまな置換反応を起こすことができます。
3. マグネシウムおよび亜鉛化合物への前駆体 5-ブロモ-2-ヨードピリジンという類似の化合物は、イソプロピルマグネシウムクロリド溶液との反応によって5-ブロモピリジル-2-マグネシウムクロリドに変換できます . 5-ブロモ-3-ヨード-2-イソプロポキシピリジンも同様の反応を起こす可能性があります。これらの有機金属化合物は、グリニャール反応やネギシカップリング反応に有用です。
ビピリジンの合成
3-ブロモ-5-ヨードピリジンという別の類似の化合物は、キラルな4, 4'-ビピリジンの合成に使用されてきました . 構造の類似性を考えると、5-ブロモ-3-ヨード-2-イソプロポキシピリジンも同様の方法で使用できる可能性があります。ビピリジンは、配位化学において重要な配位子です。
医薬品中間体の合成
ピリジン環上のブロモ基とヨード基により、この化合物はヘック反応などのクロスカップリング反応に適した候補となっています . これは、医薬品中間体の合成に使用できる可能性があります。
材料科学における応用
ピリジン誘導体は、ポリマーや染料の製造など、材料科学において応用されていることが知られています。 具体的な用途は、合成に用いる他の化合物によって異なります .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been used to prepare azepino[4,5-b]indoles as histamine receptor modulators . Therefore, it’s possible that this compound may also interact with histamine receptors or similar targets.
Biochemical Pathways
If it does indeed act on histamine receptors as suggested by its use in the synthesis of azepino[4,5-b]indoles , it could potentially influence pathways related to inflammation, gastric acid secretion, and neurotransmission.
Pharmacokinetics
Its molecular weight (34197 g/mol ) is within the range generally considered favorable for oral bioavailability. The presence of halogens (bromine and iodine) and an isopropoxy group could potentially influence its lipophilicity and thus its absorption and distribution characteristics.
生化学分析
Biochemical Properties
5-Bromo-3-iodo-2-isopropoxy-pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the preparation of azepinoindoles, which are histamine receptor modulators . These interactions suggest that 5-Bromo-3-iodo-2-isopropoxy-pyridine may modulate receptor activity, potentially affecting signal transduction pathways.
Cellular Effects
The effects of 5-Bromo-3-iodo-2-isopropoxy-pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine receptors can alter cell signaling, leading to changes in cellular responses . Additionally, its impact on gene expression may result in altered protein synthesis and metabolic activity.
Molecular Mechanism
At the molecular level, 5-Bromo-3-iodo-2-isopropoxy-pyridine exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its role as a histamine receptor modulator suggests that it can bind to these receptors, altering their activity and downstream signaling . This binding can result in changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-iodo-2-isopropoxy-pyridine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is light-sensitive and should be stored in a cool, dry place to maintain its stability . Over time, degradation of the compound may reduce its efficacy, impacting experimental outcomes.
Dosage Effects in Animal Models
The effects of 5-Bromo-3-iodo-2-isopropoxy-pyridine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, its acute toxicity classification suggests that high doses could be harmful . Understanding the dosage effects is crucial for determining the therapeutic window and avoiding potential toxicity.
Metabolic Pathways
5-Bromo-3-iodo-2-isopropoxy-pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role in the synthesis of azepinoindoles indicates that it may participate in pathways related to histamine metabolism . These interactions can alter the balance of metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Bromo-3-iodo-2-isopropoxy-pyridine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. These interactions can influence its accumulation in specific cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 5-Bromo-3-iodo-2-isopropoxy-pyridine is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function, as it may interact with different biomolecules depending on its position within the cell .
特性
IUPAC Name |
5-bromo-3-iodo-2-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrINO/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVYFRFVAOVGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590334 | |
| Record name | 5-Bromo-3-iodo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848243-21-0 | |
| Record name | 5-Bromo-3-iodo-2-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848243-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-iodo-2-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















